![molecular formula C20H20ClFN4O4 B029271 Finafloxacin hydrochloride CAS No. 209342-41-6](/img/structure/B29271.png)
Finafloxacin hydrochloride
概要
説明
Synthesis Analysis
The synthesis of finafloxacin hydrochloride involves a novel synthetic approach, as described by Hong et al. (2009). An active intermediate, ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was prepared through a new route, and the chiral (S,S′)-N-Boc 10 was derived from protected pyrrolidine. The absolute stereochemistry of the compound was established by X-ray analysis, highlighting the complexity and innovation behind the synthesis of finafloxacin hydrochloride (Hong et al., 2009).
Molecular Structure Analysis
The molecular structure of finafloxacin hydrochloride, as elucidated through X-ray analysis in the synthesis process, is critical for its activity. The fluoroquinolone core of finafloxacin is modified by the addition of an 8-cyano group, which is less susceptible to fluoroquinolone resistance mechanisms and contributes to its enhanced activity at acidic pH levels. This structural modification is a key factor in the drug's unique pharmacological profile.
Chemical Reactions and Properties
Finafloxacin hydrochloride's chemical reactions and properties are significantly influenced by its molecular structure, especially its activity in acidic conditions. The presence of the 8-cyano group not only enhances its stability in acidic environments but also contributes to its broad-spectrum antibacterial activity, as demonstrated against both Gram-positive and Gram-negative bacteria under acidic conditions (Dalhoff, Stubbings, & Schubert, 2011).
Physical Properties Analysis
The physical properties of finafloxacin hydrochloride, such as solubility and stability, are optimized for effective drug delivery. Its solubility in water and physiological fluids ensures adequate absorption and distribution within the body. The stability of finafloxacin hydrochloride in acidic environments not only enhances its efficacy in targeted infections but also contributes to a favorable pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties of finafloxacin hydrochloride, including its mechanism of action, are central to its effectiveness as an antibiotic. Finafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair in bacteria. Its enhanced activity under acidic conditions, where these enzymes may be more vulnerable or where bacterial defenses may be weakened, underlines the therapeutic potential of finafloxacin in treating infections localized in acidic environments.
- (Hong et al., 2009) - A novel approach to Finafloxacin hydrochloride synthesis.
- (Dalhoff, Stubbings, & Schubert, 2011) - Comparative in vitro activities of finafloxacin in different pH conditions.
科学的研究の応用
Treatment of Helicobacter pylori in Acidic Environments : Finafloxacin shows superior efficacy against H. pylori in acidic conditions, which could be significant for treating this pathogen in such environments (Lee et al., 2015).
Urinary Tract Infections (UTIs) : It is considered a safe and effective treatment for UTIs, showing potential against biofilm-related Escherichia coli (Bartoletti et al., 2015).
Acute Otitis Externa : As a 0.3% otic suspension, it is effective against acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus (Tanzi, 2015).
Activity Against Antibiotic-Resistant Bacteria : Its enhanced activity at acidic pH makes it a potential drug for treating antibiotic-resistant bacteria like Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila (Lemaire et al., 2011).
Effectiveness Against Acinetobacter baumannii : Demonstrates superior activity against Acinetobacter baumannii in acidic conditions, offering promise for treating infections in acidic body compartments (Higgins et al., 2010).
Treatment for Inhalational Tularemia and Plague : Shows efficacy as an alternative therapeutic for prophylaxis and treatment of inhalational infections with Francisella tularensis or Yersinia pestis in mouse models (Barnes et al., 2021).
Enhanced Antibacterial Activity in Acidic Conditions : Exhibits increased antibacterial activity under acidic conditions, potentially offering a therapeutic advantage in acidic infection foci (Stubbings et al., 2011).
Complicated Urinary Tract Infections : More effective and safe for short-course treatment of complicated UTIs compared to ciprofloxacin, with no reduced effects in patients with acidic urine pH (Wagenlehner et al., 2018).
Activity Against Staphylococci : Demonstrates superior activity against MSSA, MRSA, and CoNS strains under acidic conditions (Idelevich et al., 2011).
Bactericidal Activity in Urinary Conditions : Shows significant bactericidal activity against susceptible uropathogens, with enhanced activity in acidic urine (Wagenlehner et al., 2008).
Biodefense Pathogens : Superior in vitro activity against biodefense pathogens at low pH, emphasizing the need to evaluate antimicrobial efficacy under relevant conditions (Barnes et al., 2019).
Treatment of Q Fever : Reduces clinical signs and tissue damage in a mouse model of Q fever, although it does not significantly reduce bacterial colonization compared to doxycycline or ciprofloxacin (Hartley et al., 2021).
Pharmacokinetics and Safety Profile : Demonstrates a favorable safety profile in healthy volunteers, with no observed class-typical adverse reactions (Patel et al., 2011).
Safety And Hazards
将来の方向性
Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, therefore offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It has been approved in ear-drops to treat bacterial otitis externa . The introduction of these novel fluoroquinolones into daily practice extends the possible indications of antibiotics into different bacterial infections, and provides treatment options in difficult-to-treat infections .
特性
IUPAC Name |
7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSQUOHWYYEKM-MOGJOVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175097 | |
Record name | Finafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Finafloxacin hydrochloride | |
CAS RN |
209342-41-6 | |
Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Finafloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Finafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FINAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。